molecular formula C13H11NO B11943494 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- CAS No. 71906-48-4

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy-

Cat. No.: B11943494
CAS No.: 71906-48-4
M. Wt: 197.23 g/mol
InChI Key: NMBDJHWLMRYGKJ-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.2325 g/mol . This compound is part of the methanonaphthalene family, which is characterized by a bridged naphthalene structure. The presence of a methoxy group and a nitrile group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Catalysts: Catalysts like palladium or nickel may be used to facilitate the reaction.

    Temperature and Pressure: The reactions are usually carried out at elevated temperatures (100-150°C) and may require pressurized conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

    Binding: The nitrile and methoxy groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Methanonaphthalene-2-carbonitrile, 1,4-dihydro-8-methoxy- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

71906-48-4

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

6-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-9-carbonitrile

InChI

InChI=1S/C13H11NO/c1-15-12-4-2-3-10-8-5-9(7-14)11(6-8)13(10)12/h2-5,8,11H,6H2,1H3

InChI Key

NMBDJHWLMRYGKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3CC2C=C3C#N

Origin of Product

United States

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